Cas no 891552-40-2 (2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/891552-40-2x500.png)
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- AKOS000953531
- Z44390834
- 891552-40-2
- 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide
- EN300-26593959
-
- インチ: 1S/C20H19N3O3/c1-23(2)17-6-3-14(4-7-17)11-15(13-21)20(24)22-16-5-8-18-19(12-16)26-10-9-25-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)/b15-11+
- InChIKey: ACLVUQLCHVDNCI-RVDMUPIBSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)NC(/C(/C#N)=C/C1C=CC(=CC=1)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 349.14264148g/mol
- どういたいしつりょう: 349.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593959-0.05g |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide |
891552-40-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamideに関する追加情報
Research Brief on 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide (CAS: 891552-40-2)
The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide (CAS: 891552-40-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological properties.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways implicated in cancer and inflammatory diseases. Structural analysis reveals that the presence of the cyano and dimethylamino groups enhances its binding affinity to target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.
In vitro and in vivo experiments have demonstrated the compound's efficacy in suppressing tumor growth and modulating immune responses. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported a 60% reduction in tumor volume in murine models following treatment with this compound, with minimal off-target effects. These findings underscore its potential as a selective therapeutic agent.
Further investigations are underway to optimize the pharmacokinetic profile of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-enamide. Challenges such as solubility and metabolic stability are being addressed through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies aim to advance this compound into preclinical trials within the next two years.
In conclusion, 891552-40-2 represents a compelling case study in the rational design of small-molecule therapeutics. Its unique chemical structure and robust biological activity position it as a valuable tool for both basic research and clinical applications. Future studies will likely explore its potential in combination therapies and personalized medicine approaches.
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